molecular formula C21H21BrN2O2S2 B15035954 4-(4-bromophenyl)-12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

4-(4-bromophenyl)-12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B15035954
M. Wt: 477.4 g/mol
InChI Key: IQCZBDMGDMATMV-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can be achieved through a transition metal-free one-pot cascade reaction. This method involves the use of biomass-derived levulinic acid as a starting material, which undergoes a tandem C–N and C–O bond formation reaction under mild conditions . The reaction typically employs methyl chloroformate and variously substituted o-aminobenzyl alcohols in the presence of triethylamine as a base in toluene at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and environmentally benign processes are likely to be emphasized. The use of renewable starting materials and mild reaction conditions aligns with sustainable industrial practices.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-(4-bromophenyl)-12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 4-(4-bromophenyl)-12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating biological pathways and eliciting desired responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(4-bromophenyl)-12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H21BrN2O2S2

Molecular Weight

477.4 g/mol

IUPAC Name

4-(4-bromophenyl)-12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C21H21BrN2O2S2/c1-12(2)11-27-20-23-18-17(15-9-21(3,4)26-10-16(15)28-18)19(25)24(20)14-7-5-13(22)6-8-14/h5-8H,1,9-11H2,2-4H3

InChI Key

IQCZBDMGDMATMV-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=C(C=C4)Br

Origin of Product

United States

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